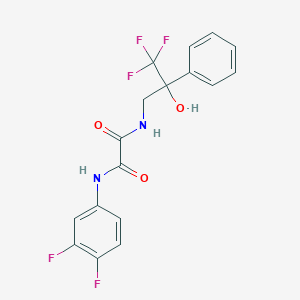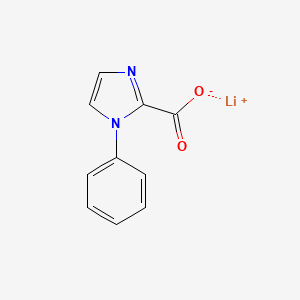
lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 1-phenyl-1H-imidazole-2-carboxylate is a compound that contains lithium ions and 1-phenyl-1H-imidazole-2-carboxylate . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole compounds involves the coordination of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) . The C-4 position was substituted by an ester moiety and the reaction conditions were also tolerant to arylhalides and heterocycles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Neuroprotective and Cognitive Effects
Lithium, recognized for its role in treating bipolar disorder, has been extensively studied for its broader biological impacts. Research reveals lithium's involvement in various biological processes, including neuroprotection, cognitive enhancement, and its potential in addressing Alzheimer's disease. Lithium's inhibition of GSK-3 leads to neurogenesis, osteogenesis, and apoptosis control, contributing to cognitive deficit attenuation and neuroprotection. Its role in mitochondrial function and phospholipid metabolism suggests benefits in energy production and oxidative stress mitigation. Furthermore, lithium's influence on APP processing underscores its potential involvement in Alzheimer's disease pathways (Roux & Dosseto, 2017).
Energy Storage and Conductivity
Lithium-containing NASICON-structured materials stand out in solid-state Li-ion conductors for electrochemical energy storage, highlighting lithium's significance in advancing energy storage solutions. The high lithium ion mobility in these materials points to improved charge carrier transport, critical for enhancing battery technologies (Rossbach, Tietz, & Grieshammer, 2018).
Lithium Exploitation and Environmental Impact
The strategic importance of lithium in modern energy devices underscores the necessity for efficient lithium resource processing. With an increasing demand for lithium in rechargeable batteries, understanding and improving the extraction and recovery processes of lithium from minerals and brines become critical. This focus on sustainable lithium exploitation reflects its economic significance and environmental impact considerations (Choubey et al., 2016).
Anti-inflammatory Effects
Lithium's therapeutic efficacy for bipolar disorder is partly attributed to its anti-inflammatory effects. Studies indicate lithium's suppression of pro-inflammatory mediators and enhancement of anti-inflammatory cytokines, although its effects can vary under different conditions. This duality in lithium's action on inflammation adds complexity to understanding its full biological impact (Nassar & Azab, 2014).
Skeletal Health
Lithium's osteoprotective properties have been documented, with evidence pointing to its role in promoting osteoblastic activities and suppressing osteoclastic activities. These effects suggest lithium's potential in bone health management, although clinical validation remains necessary (Wong, Chin, & Ima-Nirwana, 2020).
Safety and Hazards
Future Directions
The future directions for the research and development of imidazole compounds include the construction of more structurally stable MOFs for proton conduction research . The broad range of chemical and biological properties of imidazole compounds makes them an important synthon in the development of new drugs .
Properties
IUPAC Name |
lithium;1-phenylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Li/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZWCASIPFTFBX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)N2C=CN=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)
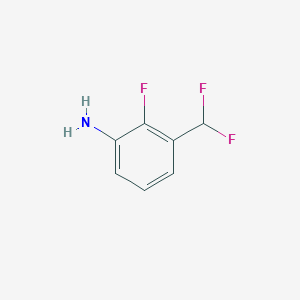
![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)
![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2395698.png)
![2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2395699.png)

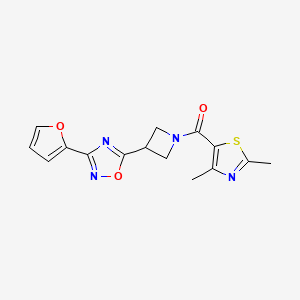
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
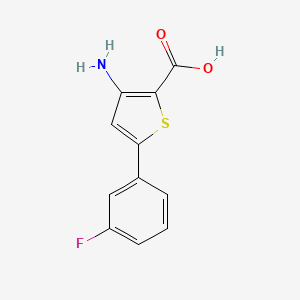
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)
![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)
